molecular formula C8H10N2O2 B2901468 N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 412032-33-8

N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2901468
CAS No.: 412032-33-8
M. Wt: 166.18
InChI Key: OWMPZDOGVWJQLN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine and is characterized by the presence of a dimethylamino group and a carboxamide group attached to a 6-oxo-1,6-dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves the reaction of pyridine-3-carboxylic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can yield N,N-dimethyl-6-hydroxy-1,6-dihydropyridine-3-carboxamide using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

    Reduction: N,N-Dimethyl-6-hydroxy-1,6-dihydropyridine-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases like cancer or neurodegenerative disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure but with a single methyl group instead of a dimethylamino group.

    6-Oxo-1,6-dihydropyridine-3-carboxamide: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.

    N,N-Dimethyl-6-hydroxy-1,6-dihydropyridine-3-carboxamide: A reduced form of the compound with a hydroxyl group instead of a keto group.

Uniqueness

N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a dimethylamino group and a carboxamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

412032-33-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18

IUPAC Name

N,N-dimethyl-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-10(2)8(12)6-3-4-7(11)9-5-6/h3-5H,1-2H3,(H,9,11)

InChI Key

OWMPZDOGVWJQLN-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CNC(=O)C=C1

solubility

not available

Origin of Product

United States

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